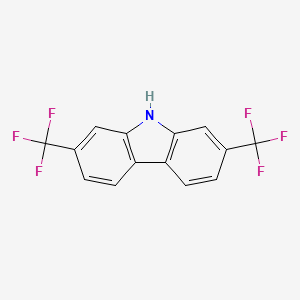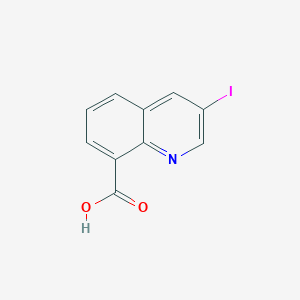
3-Iodoquinoline-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodoquinoline-8-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H6INO2. It is a derivative of quinoline, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of an iodine atom at the 3-position and a carboxylic acid group at the 8-position makes this compound unique and of significant interest in various fields of research and industry .
Métodos De Preparación
The synthesis of 3-iodoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the use of a one-pot, three-component reaction with trifluoroacetic acid as a catalyst. This method typically starts with iodo-aniline, pyruvic acid, and phenyl-substituted aldehydes or O-heterocycles. The reaction conditions are acidic, and the process offers advantages such as rapid response times, cost-effective catalysts, high product yields, and efficient purification procedures .
Another method involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate. This intermediate is then further processed to obtain the desired quinoline derivative .
Análisis De Reacciones Químicas
3-Iodoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common reagents used in these reactions include trifluoroacetic acid, sodium azide, and various organometallic catalysts. The major products formed from these reactions depend on the specific conditions and reagents used but generally include quinoline derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
3-Iodoquinoline-8-carboxylic acid has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-iodoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in microbial growth, thereby exerting its antimicrobial effects. The compound’s iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
3-Iodoquinoline-8-carboxylic acid can be compared with other quinoline derivatives, such as:
Quinoline-8-carboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Bromoquinoline-8-carboxylic acid:
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position instead of a carboxylic acid group, which significantly alters its chemical properties and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure, characterized by the presence of an iodine atom and a carboxylic acid group, allows it to undergo a wide range of chemical reactions and interact with specific molecular targets. Continued research on this compound is likely to uncover even more applications and enhance our understanding of its properties and mechanisms of action.
Propiedades
IUPAC Name |
3-iodoquinoline-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDCJZVVFAFTCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CN=C2C(=C1)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
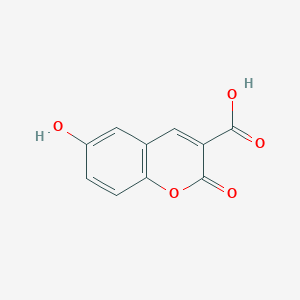
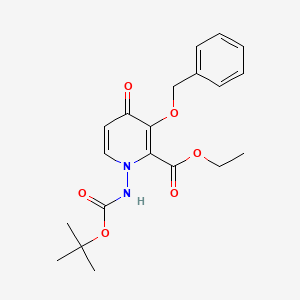
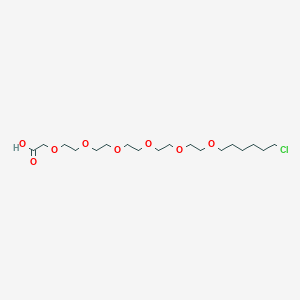
![Methyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8089516.png)
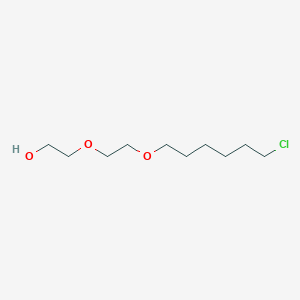
![1-(2-(Methylamino)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B8089527.png)
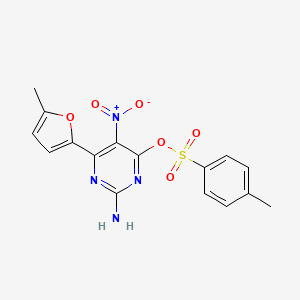
![6-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B8089537.png)
![5-Bromo-4,6-dimethoxybenzo[d][1,3]dioxole](/img/structure/B8089549.png)
![((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl ((R)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-(tritylamino)pentanoyl)sulfamate](/img/structure/B8089564.png)
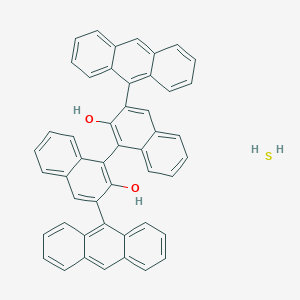
![(5aS,10bR)-5a,10b-Dihydro-2-(2,3,4,5,6-pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium Tetrafluoroborate](/img/structure/B8089589.png)
![(5aR,10bS)-2-(Perfluorophenyl)-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B8089597.png)
